(S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate
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Overview
Description
(S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate is a chiral compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Amination: Introduction of the amino group at the 3-position.
Esterification: Formation of the methyl ester at the 5-carboxylate position.
Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture.
Industrial Production Methods
Industrial production may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its role in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate: The enantiomer of the compound.
Other Benzofuran Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
(S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate is unique due to its specific chiral configuration and functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)6-2-3-9-7(4-6)8(11)5-14-9/h2-4,8H,5,11H2,1H3/t8-/m1/s1 |
InChI Key |
DOVGWMYKEBIZCG-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)OC[C@H]2N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC2N |
Origin of Product |
United States |
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